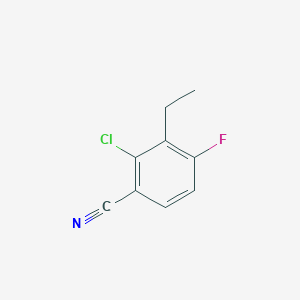

2-Chloro-3-ethyl-4-fluorobenzonitrile

説明

Significance of Halogenated Benzonitriles in Chemical Synthesis and Research

Halogenated benzonitriles are valuable intermediates in organic synthesis. The presence of halogens (fluorine, chlorine, bromine, iodine) on the aromatic ring provides reactive handles for a variety of chemical transformations. These compounds are precursors in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic and optical properties. For instance, fluorinated benzonitriles are of particular interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity in bioactive molecules. The synthesis of various fluorobenzonitriles can be achieved through methods like the halogen exchange reaction, where chlorobenzonitriles are converted to their fluoro-analogues.

Overview of Electron-Withdrawing Nitrile Group Influence on Aromatic Systems

The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic influence has a profound effect on the reactivity of the aromatic ring. The nitrile group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when halogens are present at the ortho and para positions. This activation is a key principle in the synthesis of many substituted benzonitriles.

Contextualization of 2-Chloro-3-ethyl-4-fluorobenzonitrile within Fluorinated and Chlorinated Aromatic Scaffolds

This compound is a polysubstituted benzonitrile (B105546) featuring a combination of electron-withdrawing (chloro, fluoro, nitrile) and electron-donating (ethyl) groups. This specific substitution pattern is expected to create a unique electronic environment on the aromatic ring, influencing its reactivity and physical properties.

While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from related, well-characterized compounds.

Table 1: Physicochemical Properties of Structurally Related Benzonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chlorobenzonitrile | 873-32-5 | C₇H₄ClN | 137.57 | 43-46 |

| 4-Fluorobenzonitrile (B33359) | 1194-02-1 | C₇H₄FN | 121.11 | 32-34 chemicalbook.com |

| 2-Chloro-4-fluorobenzonitrile (B42565) | 60702-69-4 | C₇H₃ClFN | 155.56 | 64-66 sigmaaldrich.com |

| 3-Chloro-4-fluorobenzonitrile | 117482-84-5 | C₇H₃ClFN | 155.56 | Not available |

This table is populated with data for illustrative purposes based on available information for related compounds. Specific data for this compound is not provided due to its absence in the searched literature.

Research Landscape and Gaps Pertaining to Poly-Substituted Benzonitriles

The research on polysubstituted benzonitriles is an active area, driven by the quest for new molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. Studies often focus on developing efficient synthetic routes to access complex substitution patterns and understanding the structure-activity relationships.

A significant gap in the current research landscape is the comprehensive characterization of many theoretically possible polysubstituted benzonitriles. While numerous variations can be designed, the synthesis and detailed investigation of each specific isomer, such as this compound, can be a resource-intensive endeavor. Consequently, the scientific literature is often populated with studies on isomers that have shown immediate promise in a particular application or are more readily accessible synthetically. The lack of extensive data on compounds like this compound highlights an opportunity for further exploratory synthesis and characterization to unlock their potential.

Structure

2D Structure

3D Structure

特性

分子式 |

C9H7ClFN |

|---|---|

分子量 |

183.61 g/mol |

IUPAC名 |

2-chloro-3-ethyl-4-fluorobenzonitrile |

InChI |

InChI=1S/C9H7ClFN/c1-2-7-8(11)4-3-6(5-12)9(7)10/h3-4H,2H2,1H3 |

InChIキー |

LTFMOMPVVZUGDS-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC(=C1Cl)C#N)F |

製品の起源 |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise placement of each atom and the connectivity between them can be established with a high degree of confidence.

¹H NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons

The proton (¹H) NMR spectrum of 2-Chloro-3-ethyl-4-fluorobenzonitrile provides critical information regarding the chemical environment of the hydrogen atoms within the molecule. In the aromatic region, the spectrum is expected to exhibit two distinct signals corresponding to the two protons on the benzene (B151609) ring. Based on available data, these appear as a doublet of doublets at approximately 7.56 ppm and a triplet at around 7.07 ppm. google.com The splitting pattern arises from the coupling interactions between adjacent protons and the fluorine atom.

The aliphatic region of the spectrum reveals the signature of the ethyl group. A quartet is anticipated for the methylene (B1212753) protons (-CH2-) due to coupling with the adjacent methyl protons. The methyl protons (-CH3) are expected to appear as a triplet, resulting from coupling with the neighboring methylene protons. The integration of these signals would confirm the presence of two and three protons for the methylene and methyl groups, respectively.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H | 7.56 | Doublet of Doublets (dd) | J = 1.0, 8.0 |

| Aromatic H | 7.07 | Triplet (t) | J = 8.0 |

| Methylene (-CH2-) | Not available | Quartet (q) | Not available |

| Methyl (-CH3) | Not available | Triplet (t) | Not available |

¹³C NMR Spectroscopic Analysis of Carbon Framework and Nitrile Carbon

The carbon-13 (¹³C) NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spectrum is expected to show nine distinct resonances: six for the aromatic carbons, one for the nitrile carbon, and two for the ethyl group carbons.

The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm. The aromatic carbons will appear in the region of 110-165 ppm, with their specific shifts influenced by the attached substituents (chloro, ethyl, fluoro, and cyano groups). The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF). The carbons of the ethyl group will resonate in the aliphatic region, typically with the methylene carbon appearing further downfield than the methyl carbon.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Nitrile (-CN) | Not available |

| Aromatic C-Cl | Not available |

| Aromatic C-C2H5 | Not available |

| Aromatic C-F | Not available |

| Aromatic C-CN | Not available |

| Aromatic C-H | Not available |

| Aromatic C-H | Not available |

| Methylene (-CH2-) | Not available |

| Methyl (-CH3) | Not available |

¹⁹F NMR Spectroscopic Analysis of Fluorine Environment

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift will be indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, this signal will likely exhibit coupling to the adjacent aromatic protons, providing further confirmation of the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key expected correlations include the coupling between the two aromatic protons and the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

The Fourier-Transform Infrared (FT-IR) spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

The aromatic ring would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the ethyl group would be confirmed by C-H stretching vibrations in the 2850-2960 cm⁻¹ range and C-H bending vibrations around 1375-1465 cm⁻¹. The C-Cl and C-F stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 1400 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2220 - 2240 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | 2850 - 2960 |

| Aromatic C=C | 1450 - 1600 |

| Aliphatic C-H (bending) | 1375 - 1465 |

| C-F | 1000 - 1400 |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is crucial for determining the precise elemental composition of a molecule by measuring its exact mass-to-charge ratio with high accuracy. While a theoretical exact mass can be calculated from the molecular formula (C₉H₇ClFN), experimental verification is necessary for confirmation and is not currently available.

Fragmentation Pattern Analysis for Structural Confirmation

An analysis of the fragmentation pattern of this compound cannot be provided as no experimental mass spectra have been published. Mass spectrometry fragments molecules in a predictable manner based on their structure. The resulting pattern of fragment ions is used to confirm the molecular structure. Without this data, a discussion of the expected cleavage pathways—such as the loss of the ethyl group, chlorine atom, or rearrangements involving the nitrile and halogen substituents—would be purely speculative.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There are no reports on the successful crystallization of this compound and its subsequent analysis by X-ray crystallography. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise bond lengths, bond angles, and information about intermolecular packing. The feasibility of this analysis is entirely dependent on the ability to grow single crystals of suitable quality, which has not been documented for this compound.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 3 Ethyl 4 Fluorobenzonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 2-Chloro-3-ethyl-4-fluorobenzonitrile is a site of significant chemical reactivity. The polarization of this bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, renders the carbon atom susceptible to nucleophilic attack. Consequently, the nitrile group can undergo a range of transformations, including hydrolysis, reduction, cycloaddition, and other nucleophilic additions.

Hydrolysis Reactions to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comchemguide.co.ukchemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbon of the nitrile.

Under acidic conditions, the nitrile is typically heated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction first yields an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. patsnap.com For instance, the hydrolysis of 2-chloro-4-fluorobenzonitrile (B42565) in a 90% sulfuric acid solution at 100°C for 4 hours results in the formation of 2-chloro-4-fluorobenzoic acid. patsnap.com

Basic hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This process initially forms a carboxylate salt, which upon acidification, yields the carboxylic acid. patsnap.com A patent describing the synthesis of 2-chloro-4-fluorobenzoic acid demonstrates that hydrolysis of 2-chloro-4-fluorobenzonitrile can be achieved by heating it in a 10% sodium hydroxide solution at 80°C for 3 hours. patsnap.com

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | 90% H₂SO₄, 100°C, 4 hours | 2-Chloro-4-fluorobenzoic acid |

| Base-catalyzed Hydrolysis | 10% NaOH, 80°C, 3 hours | 2-Chloro-4-fluorobenzoate |

Reduction to Amines or Imines

The nitrile group can be reduced to a primary amine through treatment with strong reducing agents. ncert.nic.in A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent. ncert.nic.in The reaction proceeds via the nucleophilic addition of hydride ions to the carbon of the nitrile group, leading to the formation of an intermediate imine anion, which is then further reduced to the amine. Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as nickel, is another viable method for the reduction of nitriles to primary amines. ncert.nic.in These reactions are valuable in synthetic chemistry as they provide a route to amines with one more carbon atom than the starting material from which the nitrile was derived.

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | Primary amine |

| Catalytic Hydrogenation (H₂/Ni) | Primary amine |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Heterocycle Formation)

The nitrile group of this compound can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.netmdpi.com In these reactions, a 1,3-dipole reacts with the carbon-nitrogen triple bond. This methodology is a powerful tool for the synthesis of a variety of nitrogen-containing heterocycles, such as triazoles. researchgate.netislandscholar.carsc.org The regioselectivity of the cycloaddition is influenced by the electronic properties of both the nitrile and the 1,3-dipole. The electron-withdrawing nature of the substituted benzene (B151609) ring in this compound can enhance its reactivity as a dipolarophile in these transformations.

Nucleophilic Addition Reactions

Beyond hydrolysis and reduction, the nitrile group is susceptible to attack by a range of other nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon to form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a valuable method for the formation of carbon-carbon bonds and the synthesis of ketones with a variety of substituents.

Aromatic Nucleophilic Substitution (SNAr) on the Halo-Substituted Benzene Ring

The presence of electron-withdrawing groups, such as the nitrile and halogen substituents, on the benzene ring of this compound facilitates aromatic nucleophilic substitution (SNAr) reactions. mdpi.comlibretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Influence of Halogen Identity (Cl vs. F) as Leaving Group

In the context of SNAr reactions, the identity of the halogen atom significantly influences its ability to act as a leaving group. Contrary to the trend observed in aliphatic nucleophilic substitution (Sₙ1 and Sₙ2), where iodide is the best leaving group and fluoride (B91410) is the worst, the order of reactivity for halogens as leaving groups in SNAr reactions is often reversed: F > Cl > Br > I. nih.govresearchgate.net

Research on the microwave-induced nucleophilic [¹⁸F]fluorination of meta-halo-benzonitrile derivatives provides quantitative evidence for this trend. In these studies, the reactivity of different halogens as leaving groups was compared, and the following order of reactivity was observed: F >> Br > Cl >>> I. nih.gov The labeling yields for the [¹⁸F]fluorination in DMSO were 64% for the fluoro-precursor, 13% for the bromo-precursor, and 9% for the chloro-precursor, highlighting the superior leaving group ability of fluorine in this SNAr reaction. nih.gov

| Leaving Group | [¹⁸F]Fluorination Labeling Yield (%) in DMSO |

| F | 64 |

| Br | 13 |

| Cl | 9 |

| I | <<< |

This data underscores that in this compound, the fluorine atom is expected to be a better leaving group than the chlorine atom in SNAr reactions.

Regioselectivity of SNAr Reactions in Multi-Halogenated Systems

Nucleophilic Aromatic Substitution (SNAr) reactions on multi-halogenated aromatic rings like this compound are governed by a combination of factors, including the electronic effects of the substituents and the intrinsic leaving group ability of the halogens. The regioselectivity, or the preferential site of nucleophilic attack, is determined by the stability of the intermediate Meisenheimer complex.

In the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which temporarily disrupts the aromaticity to form a negatively charged intermediate. masterorganicchemistry.comwikipedia.org Electron-withdrawing groups (EWGs) stabilize this intermediate, thereby accelerating the reaction. This stabilization is most effective when the EWG is positioned ortho or para to the site of attack, as the negative charge can be delocalized onto the EWG through resonance. pressbooks.pubbyjus.com

In this compound, the potent electron-withdrawing nitrile group (-CN) is located at the C1 position. This activates both the C2 and C4 positions for nucleophilic attack:

C2 Position: The chlorine atom is ortho to the nitrile group.

C4 Position: The fluorine atom is para to the nitrile group.

While both positions are activated, the leaving group ability in SNAr reactions follows the order F > Cl > Br > I. wikipedia.orgmasterorganicchemistry.com This is contrary to the trend in SN2 reactions and is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The strength of the C-F bond is not critical as the bond-breaking step is not rate-determining. masterorganicchemistry.com

Given that the fluorine at C4 is both in a highly activated para position relative to the nitrile group and is an excellent leaving group for SNAr, nucleophilic substitution occurs preferentially at this position, leading to the displacement of the fluoride ion.

Table 1: Factors Influencing Regioselectivity of SNAr

| Position | Halogen | Position Relative to -CN | Electronic Effect | Leaving Group Ability (SNAr) | Predicted Reactivity |

| C2 | Chlorine | Ortho | Activated | Good | Less Favored |

| C4 | Fluorine | Para | Activated | Excellent | Highly Favored |

Effects of Ethyl and Nitrile Substituents on Aromatic Ring Activation/Deactivation

The substituents on the benzonitrile (B105546) ring have distinct and opposing effects on the ring's susceptibility to nucleophilic attack.

Nitrile Group (-CN): The nitrile group is a powerful activating group for SNAr reactions. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. uomustansiriyah.edu.iqlatech.edu This is due to its strong electron-withdrawing nature through both the inductive effect (due to the electronegativity of nitrogen) and the resonance effect (pi-electron withdrawal). This withdrawal of electron density makes the aromatic ring electron-deficient (electrophilic) and primes it for attack by a nucleophile. byjus.com

Ethyl Group (-C₂H₅): The ethyl group is a weak electron-donating group (EDG) through an inductive effect. csbsju.edu Electron-donating groups generally decrease the rate of SNAr reactions by increasing the electron density on the ring, which repels the incoming nucleophile. byjus.com Therefore, the ethyl group has a slight deactivating effect on the ring for nucleophilic aromatic substitution. However, its influence is significantly overshadowed by the powerful activating effects of the nitrile and halogen substituents.

Reaction with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

This compound readily reacts with a range of nucleophiles, primarily at the C4 position. The general reaction involves the displacement of the fluoride by the nucleophile.

Reaction with Amines: Primary and secondary amines react as nitrogen nucleophiles to form N-aryl products. For example, reaction with a generic primary amine (R-NH₂) would yield 2-chloro-3-ethyl-4-(alkylamino)benzonitrile. These C-N bond-forming reactions are fundamental in the synthesis of many complex organic molecules. nih.gov

Reaction with Alcohols: Alcohols are typically used in their deprotonated form as alkoxides (RO⁻), which are much stronger nucleophiles. Reaction with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), results in the formation of an aryl ether, yielding a 2-chloro-4-alkoxy-3-ethylbenzonitrile.

Reaction with Thiols: Thiols, in the form of their conjugate bases (thiolates, RS⁻), are excellent soft nucleophiles that react efficiently to form thioethers. The reaction with a thiolate would produce 2-chloro-3-ethyl-4-(alkylthio)benzonitrile.

Table 2: Representative SNAr Reactions with Nucleophiles

| Nucleophile | Reagent Example | Product Class | General Product Structure |

| Amine | R-NH₂ | Substituted Aniline (B41778) | 2-chloro-3-ethyl-4-(R-amino)benzonitrile |

| Alcohol (Alkoxide) | R-O⁻ | Aryl Ether | 2-chloro-3-ethyl-4-(R-oxy)benzonitrile |

| Thiol (Thiolate) | R-S⁻ | Thioether | 2-chloro-3-ethyl-4-(R-thio)benzonitrile |

Electrophilic Aromatic Substitution (EAS) Reactivity

In contrast to their activating role in SNAr, the nitrile and halogen substituents are deactivating for Electrophilic Aromatic Substitution (EAS). In an EAS reaction, the aromatic ring acts as a nucleophile, attacking a strong electrophile. masterorganicchemistry.com The reaction rate is increased by electron-donating groups that enrich the ring's electron density and decreased by electron-withdrawing groups that deplete it. libretexts.orglibretexts.org

Nitrile and Halogen Groups: Both the nitrile group and the halogens (chlorine and fluorine) are strongly electron-withdrawing through their inductive effects. msu.edumasterorganicchemistry.com This withdrawal of electron density from the benzene ring makes it less nucleophilic and therefore less reactive towards incoming electrophiles. numberanalytics.comassets-servd.host Consequently, harsher reaction conditions are typically required for EAS reactions on such substrates compared to benzene itself. libretexts.org

The directing effects of these groups also differ. The nitrile group is a meta-director, while the halogens are ortho, para-directors. libretexts.orgumd.eduyoutube.com This can lead to complex product mixtures if an EAS reaction were to be performed on this molecule.

Directed ortho metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to regioselectively deprotonate the position ortho to it using a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. baranlab.org

The nitrile group is recognized as a moderately effective DMG. organic-chemistry.org It can coordinate with the lithium atom of a reagent like n-butyllithium, positioning the base to abstract a proton from an adjacent carbon. uwindsor.ca In this compound, there are two positions ortho to the nitrile group: C2 and C6.

The C2 position is substituted with a chlorine atom.

The C6 position is substituted with a hydrogen atom.

Therefore, a DoM strategy would be expected to selectively deprotonate the C6 position, forming a lithiated intermediate. This intermediate serves as a potent nucleophile that can be quenched with an electrophile (E⁺) to introduce a new substituent exclusively at the C6 position, providing a route to 1,2,3,4,5-pentasubstituted benzene derivatives.

Cross-Coupling Reactions Involving Halo-Substituents (e.g., C-C, C-N, C-O Bond Formation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound serve as handles for such transformations.

The general reactivity of aryl halides in these reactions is I > Br > Cl >> F. Aryl chlorides are less reactive than bromides and iodides, often requiring specialized, electron-rich, and bulky phosphine (B1218219) ligands to facilitate the initial oxidative addition step, which is typically rate-determining. libretexts.orgnih.gov Aryl fluorides are generally the least reactive and often remain untouched under conditions that activate a C-Cl bond. This difference in reactivity allows for selective cross-coupling at the C2 position (C-Cl bond).

C-C Bond Formation (e.g., Suzuki Coupling): The Suzuki-Miyaura reaction couples an organoboron reagent (like an arylboronic acid) with an aryl halide. organic-chemistry.org Reacting this compound with an arylboronic acid under appropriate palladium catalysis would selectively replace the chlorine atom to form a biaryl compound. researchgate.net

C-N Bond Formation (e.g., Buchwald-Hartwig Amination): This reaction forms a bond between an aryl halide and an amine. It provides a powerful alternative to SNAr for creating arylamine structures, particularly with less activated aromatic rings or when SNAr conditions are not viable.

C-O Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed coupling of aryl halides with alcohols can form diaryl ethers or alkyl aryl ethers.

Table 3: Potential Cross-Coupling Reactions at the C-Cl Bond

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Biaryl / Alkylarene |

| Buchwald-Hartwig Amination | R₂NH | C-N | Arylamine |

| Buchwald-Hartwig Etherification | R-OH | C-O | Aryl Ether |

Exploration of Benzyne (B1209423) Intermediates in Reactions

The generation of a benzyne, or aryne, intermediate from this compound would likely proceed via an elimination-addition mechanism, typically initiated by a strong base. youtube.com The presence of two different halogen atoms (chlorine and fluorine) and adjacent protons offers multiple pathways for the formation of distinct benzyne intermediates.

The initial and rate-determining step is the deprotonation of a hydrogen atom ortho to one of the halogen leaving groups. masterorganicchemistry.com For this compound, there is only one such proton, located at the C5 position, which is ortho to the fluorine at C4. Abstraction of this proton by a strong base (e.g., sodium amide, NaNH₂) would lead to a carbanion. Subsequent elimination of the fluoride anion is generally favored over the chloride due to the better leaving group ability of fluoride in some benzyne formation reactions, particularly in aprotic solvents. This would result in the formation of 3-chloro-4-ethyl-5-cyanobenzyne .

Alternatively, though less likely due to the absence of a proton at C1, under certain conditions involving organometallic reagents, a benzyne could theoretically be generated involving the chloro and ethyl groups. However, the most probable benzyne intermediate arises from the elimination of HF.

The regioselectivity of the subsequent nucleophilic attack on the benzyne intermediate is governed by the electronic and steric effects of the substituents. makingmolecules.com The nitrile (CN) group is a strong electron-withdrawing group via both induction and resonance, while the chloro and ethyl groups also exert inductive effects. Nucleophilic attack will preferentially occur at the carbon atom of the triple bond that leads to the more stable carbanionic intermediate. masterorganicchemistry.com In the case of 3-chloro-4-ethyl-5-cyanobenzyne, the electron-withdrawing cyano group would stabilize a negative charge. Therefore, a nucleophile is predicted to add preferentially at the C6 position, placing the resulting carbanion at C5, adjacent to the cyano group. Protonation of this intermediate would yield the final product.

Table 1: Plausible Benzyne Intermediates and Regioselectivity of Nucleophilic Addition

| Precursor | Base/Conditions | Potential Benzyne Intermediate | Predicted Major Regioisomer from Nucleophilic Attack |

|---|---|---|---|

| This compound | NaNH₂ / liq. NH₃ | 3-chloro-4-ethyl-5-cyanobenzyne | Attack at C6 to place anion at C5 |

Radical Reactions and Mechanistic Pathways

The investigation of radical reactions involving this compound can be approached by considering established mechanisms such as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) pathway and radical-initiated side-chain reactions. wikipedia.org

The SRN1 mechanism is initiated by the transfer of an electron to the aromatic substrate, often from a solvated electron or a radical initiator, to form a radical anion. wikipedia.org For this compound, this radical anion would be stabilized by the electron-withdrawing nitrile group. This intermediate can then fragment by expelling a halide ion (either Cl⁻ or F⁻) to generate an aryl radical. The relative rates of cleavage of C-Cl and C-F bonds would determine which radical is formed preferentially. Generally, the C-Cl bond is weaker and more prone to cleavage.

The resulting aryl radical can then react with a nucleophile to form a new radical anion. This new radical anion can then transfer its electron to a neutral molecule of the starting material, propagating a chain reaction. wikipedia.org Alternatively, the aryl radical can abstract a hydrogen atom from the solvent or another source to terminate the chain.

Another potential avenue for radical reactivity involves the ethyl group at the C3 position. Under conditions that favor benzylic radical formation (e.g., using N-bromosuccinimide with a radical initiator), a hydrogen atom could be abstracted from the methylene (B1212753) (-CH₂-) group of the ethyl substituent. uomustansiriyah.edu.iq The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical could then undergo further reactions, such as oxidation or coupling.

Table 2: Predicted Radical Reaction Pathways and Intermediates

| Reaction Type | Initiator/Reagents | Key Intermediate | Potential Products |

|---|---|---|---|

| SRN1 Substitution | Solvated electrons (e.g., K in liq. NH₃) | Aryl radical (at C2 or C4) | Substitution of Cl or F with the nucleophile |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Benzylic radical at the ethyl group | 2-Chloro-3-(1-bromoethyl)-4-fluorobenzonitrile |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule. These calculations optimize the molecular geometry by finding the lowest energy conformation. For substituted benzonitriles, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide optimized geometrical parameters that align well with experimental data where available. ascent-journals.comresearchgate.net

The process involves calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For 2-Chloro-3-ethyl-4-fluorobenzonitrile, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the orientation of the ethyl and cyano groups relative to the benzene (B151609) ring would be determined. The planarity of the benzene ring and the positions of the chloro, ethyl, fluoro, and nitrile substituents are defined to establish the molecule's most stable form.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations for similar molecules, as specific data for the target compound is not available.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.40 Å |

| C≡N Bond Length | ~1.16 Å |

| C-C-C (Ring) Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~121° |

| C-C-F Bond Angle | ~119° |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration for a molecule. These theoretical frequencies, often scaled to correct for anharmonicity and basis set limitations, can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net For this compound, characteristic vibrational modes would include the C≡N nitrile stretch, C-H stretches of the aromatic ring and ethyl group, C-Cl stretch, C-F stretch, and various ring deformation modes. ascent-journals.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for predicting NMR chemical shifts (¹H and ¹³C). prensipjournals.commdpi.com Theoretical chemical shifts are calculated based on the magnetic shielding environment of each nucleus in the optimized molecular structure. These predictions are valuable for assigning peaks in experimental NMR spectra.

Table 2: Predicted Vibrational and Spectroscopic Data for this compound (Illustrative) This table is illustrative and contains expected ranges for the target molecule based on data from analogous compounds.

| Spectroscopic Data | Predicted Parameter | Expected Wavenumber/Shift |

| FT-IR/Raman | C≡N Stretching | ~2230 cm⁻¹ |

| Aromatic C-H Stretching | ~3100 cm⁻¹ | |

| Aliphatic C-H Stretching | ~2950 cm⁻¹ | |

| C-F Stretching | ~1250 cm⁻¹ | |

| C-Cl Stretching | ~780 cm⁻¹ | |

| ¹³C NMR | C≡N Carbon | ~118 ppm |

| Aromatic Carbons | ~110-160 ppm | |

| Ethyl Group Carbons | ~15-30 ppm | |

| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm |

| Ethyl Group Protons | ~1.2-2.8 ppm |

Electronic Structure Analysis

HOMO-LUMO Energy Gaps and Molecular Orbitals for Reactivity Prediction

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netanalis.com.my A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed over the nitrile group and the ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Global reactivity descriptors derived from conceptual DFT, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be calculated from HOMO and LUMO energies. nih.gov These indices provide quantitative measures of a molecule's stability and reactivity.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density, these functions pinpoint specific atoms that are most likely to participate in a chemical reaction.

Charge Distribution and Electrostatic Potential Maps (MEP)

The distribution of electron density in a molecule can be analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution on the molecular surface. nih.gov It uses a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine, chlorine, and nitrogen atoms, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Reaction Pathway and Transition State Calculations for Mechanistic Elucidation

Computational chemistry is a vital tool for investigating reaction mechanisms. By calculating the potential energy surface for a proposed reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, theoretical calculations could be employed to map out the complete reaction pathway. This would involve optimizing the geometry of the transition state structure and confirming it by a frequency calculation (which should yield a single imaginary frequency). Such studies provide deep insights into the favorability of different mechanistic pathways. prensipjournals.com

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in technologies like data storage, signal processing, and telecommunications. acs.org The NLO response in organic molecules often arises from an extended π-conjugated system and the presence of both electron-donating and electron-accepting groups. nih.govjhuapl.edu This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for high NLO activity. nih.gov

The molecular structure of this compound features a π-conjugated benzene ring substituted with groups that have varying electronic effects. The ethyl group (-CH₂CH₃) is generally considered an electron-donating group (EDG), which increases the electron density of the aromatic ring. vedantu.com Conversely, the chloro (-Cl), fluoro (-F), and nitrile (-CN) groups are electron-withdrawing groups (EWGs) that decrease the electron density of the ring. lumenlearning.comstpeters.co.in This "push-pull" configuration, with both donor and acceptor moieties, can lead to a significant NLO response. nih.gov

Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.govresearchgate.net These calculations can determine key parameters that quantify a molecule's NLO response. While specific computational studies on this compound are not yet prevalent, a theoretical investigation would typically calculate the parameters outlined in the table below.

Table 1: Key Parameters in Computational NLO Studies

| Parameter | Symbol | Description |

| Dipole Moment | µ | Measures the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. A large dipole moment is often associated with a significant NLO response. |

| Polarizability | α | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. A large β value is a primary indicator of a material's potential for applications like second-harmonic generation. rsc.org |

The combination of electron-donating and electron-withdrawing substituents on the benzonitrile (B105546) framework suggests that this compound could possess a notable first-order hyperpolarizability (β), making it a candidate for further investigation as an NLO material.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal lattice is directed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. mdpi.comscirp.org By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, researchers can identify the specific atoms involved in intermolecular contacts and their relative significance. nih.gov

For a molecule like this compound, the presence of hydrogen, chlorine, fluorine, and nitrogen atoms allows for a variety of potential intermolecular interactions. These can include weak van der Waals forces, dipole-dipole interactions, and more specific contacts like C-H···F, C-H···Cl, and C-H···N hydrogen bonds. mdpi.comrsc.org The role of organically bound fluorine and chlorine in directing crystal packing is a subject of extensive study. researchgate.netresearchgate.net

A Hirshfeld surface analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal packing.

While a crystal structure of this compound is not available to perform a specific analysis, a hypothetical breakdown of intermolecular contacts can be proposed based on studies of similar halogenated aromatic compounds. nih.gov The analysis would likely reveal a high percentage of H···H, C···H/H···C, and halogen-related contacts.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Halogenated Aromatic Compound

| Contact Type | Hypothetical Contribution (%) | Description |

| H···H | 30 - 40 % | Represents contacts between hydrogen atoms on adjacent molecules; typically the most abundant contact type. nih.gov |

| C···H / H···C | 15 - 25 % | Interactions involving the aromatic carbon framework and hydrogen atoms. |

| F···H / H···F | 10 - 20 % | Represents potential weak hydrogen bonds involving the fluorine atom. nih.gov |

| Cl···H / H···Cl | 5 - 15 % | Represents potential weak hydrogen bonds involving the chlorine atom. researchgate.net |

| N···H / H···N | 1 - 5 % | Interactions involving the nitrogen atom of the nitrile group. |

| Other Contacts (C···C, C···F, etc.) | 5 - 10 % | Includes various other van der Waals interactions that contribute to the overall crystal stability. |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a Hirshfeld surface analysis for a molecule with similar functional groups. The actual percentages would depend on the determined crystal structure.

This type of analysis provides crucial insights into the supramolecular assembly of the compound, which is essential for crystal engineering and understanding the physical properties of the material.

Derivatization and Transformational Chemistry of 2 Chloro 3 Ethyl 4 Fluorobenzonitrile

The chemical architecture of 2-Chloro-3-ethyl-4-fluorobenzonitrile, featuring a nitrile group and multiple halogen substituents on a benzene (B151609) ring, presents a versatile platform for a wide array of organic transformations. While specific documented reactions for this exact molecule are not extensively reported, its reactivity can be reliably inferred from established chemical principles and the known transformations of closely related substituted benzonitriles. The strategic placement of the nitrile, chloro, fluoro, and ethyl groups allows for selective modifications at the cyano moiety or the aromatic core, enabling the synthesis of diverse and complex molecular structures.

Potential Research Applications in Advanced Materials and Chemical Biology Excluding Clinical/safety

Building Block in Organic Synthesis for Complex Molecular Architectures

The multifunctionality of 2-Chloro-3-ethyl-4-fluorobenzonitrile makes it a promising starting material for the construction of intricate molecular structures. In organic synthesis, fluorinated benzonitriles are valued intermediates for creating pharmaceuticals and agrochemicals. The chloro and nitrile groups on the aromatic ring of this compound offer multiple reaction sites. For instance, the chlorine atom can be substituted through various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The nitrile group is also highly versatile and can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. These potential transformations could enable the synthesis of a diverse range of complex molecules.

The presence of the fluorine atom can influence the reactivity of the molecule and the properties of its derivatives. Fluorine's high electronegativity can affect the electron distribution in the aromatic ring, potentially altering the regioselectivity of subsequent reactions. Furthermore, the incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While this article excludes clinical applications, the synthetic methodologies developed around this building block could be instrumental in creating novel molecular scaffolds for various research purposes. The ethyl group, while less reactive, provides steric and electronic contributions that can be exploited to fine-tune the properties of the final molecular architecture.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the realm of coordination chemistry, the nitrile group of this compound can act as a ligand, coordinating to metal centers to form metal complexes. The design and synthesis of ligands are crucial for the development of new catalysts, sensors, and materials with specific magnetic or optical properties. The electronic properties of the benzonitrile-derived ligand can be modulated by the chloro, fluoro, and ethyl substituents, which in turn influences the properties of the resulting metal complex. For example, 1,2,4-triazole derivatives, which can be synthesized from nitriles, are known to act as bridging ligands in the formation of polynuclear metal complexes and metal-organic frameworks (MOFs).

MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The structure and function of MOFs are dictated by the organic linkers and metal nodes used in their synthesis. By converting the nitrile group of this compound into a suitable coordinating group, such as a carboxylate or a triazole, it could be employed as a functionalized organic linker for the construction of novel MOFs. The presence of the halogen and ethyl groups on the linker could introduce specific functionalities within the pores of the MOF, potentially leading to materials with tailored properties for specific applications.

Probing Molecular Interactions in Chemical Biology Research

Molecular probes are essential tools in chemical biology for studying and visualizing biological processes at the molecular level. The structural features of this compound suggest its potential as a scaffold for the development of such probes. For example, the benzonitrile (B105546) moiety is a component of various fluorescent dyes and probes used to study molecular interactions. The fluorescence properties of a molecule can be sensitive to its local environment, allowing for the detection of binding events or changes in polarity.

By chemically modifying this compound, for instance, by attaching a fluorophore or a bioreactive group, it could be transformed into a molecular probe designed to investigate specific biological targets or processes. The chlorine and fluorine atoms could also serve as useful spectroscopic reporters in techniques like nuclear magnetic resonance (NMR) spectroscopy to probe binding interactions. While the direct application of this specific compound as a molecular probe has not been reported, the principles of probe design suggest that its substituted benzonitrile core is a viable starting point for the creation of new research tools in chemical biology.

Precursor for Advanced Radiochemical Probes (e.g., 18F-labeled compounds)

Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, with fluorine-18 (18F) being one of the most commonly used isotopes. The development of novel 18F-labeled radiotracers is a major focus of radiopharmaceutical chemistry. The fluorine atom present in this compound makes it a potential precursor for the synthesis of 18F-labeled compounds through isotopic exchange reactions.

Alternatively, the chlorine atom could be replaced with 18F via nucleophilic aromatic substitution, a common method for introducing 18F into aromatic rings. The efficiency of such labeling reactions is often influenced by the electronic nature of the substituents on the aromatic ring. The development of new 18F-labeled probes is crucial for advancing our understanding of biological processes in vivo. While the radiosynthesis of an 18F-labeled version of this specific compound has not been documented, its structure is amenable to established 18F-labeling strategies, making it a candidate for the development of new PET imaging agents for research purposes. For instance, various 18F-labeled small molecules have been synthesized for PET imaging, highlighting the feasibility of such approaches.

Development of Functional Materials (e.g., Fluorinated Polymers, Optoelectronic Materials)

Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable for a wide range of applications. Monomers containing fluorine atoms are the building blocks for these materials. This compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. The nitrile group could be polymerized or modified to a polymerizable group. The presence of the chlorine, fluorine, and ethyl groups would impart specific properties to the resulting polymer.

In the field of optoelectronic materials, organic molecules with specific electronic properties are sought after for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of aromatic compounds can be tuned by the introduction of electron-withdrawing or electron-donating groups. The combination of a nitrile group (electron-withdrawing) and halogen atoms on the benzene (B151609) ring of this compound suggests that it could be a useful building block for the synthesis of new organic semiconductors or other optoelectronic materials. While research on this specific compound for these applications is not available, the general principles of materials design indicate its potential in the development of new functional materials.

Future Research Directions and Outlook

Unexplored Synthetic Routes and Methodologies

The efficient and selective synthesis of polysubstituted benzenes is a cornerstone of modern organic chemistry. While general methods for the synthesis of substituted benzonitriles exist, dedicated research into optimal pathways for 2-Chloro-3-ethyl-4-fluorobenzonitrile is a critical starting point. Future investigations should focus on:

Multi-component Cyclization Reactions: Exploring one-pot reactions where simpler precursors combine to form the polysubstituted benzene (B151609) ring could offer an efficient and atom-economical synthesis.

Late-Stage Functionalization: Developing methods for the introduction of the chloro, ethyl, or fluoro groups onto a pre-existing benzonitrile (B105546) scaffold would provide modularity and allow for the rapid synthesis of analogues.

Transition-Metal-Catalyzed Cross-Coupling: Investigating palladium, copper, or nickel-catalyzed reactions to introduce the ethyl and cyano groups onto a dihalogenated fluorobenzene (B45895) precursor could provide high yields and functional group tolerance.

Flow Chemistry Synthesis: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving potentially hazardous reagents or intermediates.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is essential for its development. While standard techniques like NMR and FT-IR are fundamental, advanced spectroscopic methods can provide deeper insights.

Multinuclear NMR Spectroscopy: In addition to ¹H and ¹³C NMR, detailed analysis using ¹⁹F NMR will be crucial to probe the electronic environment of the fluorine atom. Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be vital for unambiguous assignment of all signals in this complex substitution pattern.

Vibrational Spectroscopy: A detailed analysis of the infrared and Raman spectra, aided by computational predictions, can provide a comprehensive vibrational fingerprint of the molecule. rsc.org

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the connectivity and conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, providing further structural information.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, guiding experimental work and reducing costs. encyclopedia.com For this compound, computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR, UV-vis) of the molecule. numberanalytics.comtandfonline.com This theoretical data can be compared with experimental results to confirm the structure and provide a deeper understanding of its electronic characteristics. numberanalytics.comnih.gov

Molecular Orbital Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will provide insights into the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions. numberanalytics.com

Reaction Pathway Modeling: Computational modeling can be used to investigate the mechanisms of potential synthetic routes and derivatization reactions, helping to identify the most promising experimental conditions.

Prediction of Physicochemical Properties: Properties such as dipole moment, polarizability, and electrostatic potential can be calculated to predict the molecule's behavior in different environments and its potential for intermolecular interactions.

Expanding Derivatization Strategies

The functional groups present in this compound offer multiple avenues for derivatization, allowing for the creation of a library of related compounds with diverse properties.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. atamanchemicals.comresearchgate.net It can also participate in cycloaddition reactions to form heterocyclic rings.

Aromatic Ring Modifications: The chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Ethyl Group Functionalization: While more challenging, selective functionalization of the ethyl group through free-radical or transition-metal-catalyzed C-H activation could provide access to a new range of derivatives.

Fluorine as a Directing Group: The influence of the fluorine atom on the regioselectivity of further electrophilic aromatic substitution reactions should be systematically investigated.

Novel Applications in Interdisciplinary Research Fields

The presence of fluorine and a nitrile group suggests that this compound could be a valuable building block in several interdisciplinary fields.

Medicinal Chemistry: Fluorinated organic molecules are of immense interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. acs.orgnih.govresearchgate.netmdpi.com Derivatives of this compound could be synthesized and screened for various biological activities.

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Aromatic nitriles are precursors to a variety of functional materials. Derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties can be tuned through chemical modification.

Supramolecular Chemistry: The polar nitrile group and the potential for halogen bonding with the chlorine atom make this molecule an interesting candidate for the design of novel host-guest systems and self-assembling materials. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-3-ethyl-4-fluorobenzonitrile, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. For example:

Nitrile Introduction : Start with a pre-functionalized benzene derivative (e.g., 4-fluorobenzonitrile).

Chlorination : Use chlorinating agents (e.g., Cl2/FeCl3) under controlled temperatures (40–60°C) to introduce the chloro group at the ortho position .

Ethyl Group Addition : Employ Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki coupling with ethyl boronic acid) for regioselective ethyl substitution .

- Key Considerations : Purification via column chromatography or recrystallization is critical to isolate the product. Monitor reaction progress using TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify ethyl protons (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) and aromatic protons (split patterns due to chloro/fluoro substituents) .

- <sup>19</sup>F NMR : Confirm fluorine presence (δ -110 to -120 ppm for para-fluorine) .

- IR Spectroscopy : Detect nitrile stretching (~2240 cm<sup>-1</sup>) and C-F/C-Cl vibrations .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 197.6 (C9H7ClFN) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store in a desiccator under inert gas (N2/Ar) to prevent hydrolysis of the nitrile group .

- Thermal Stability : Avoid prolonged exposure to temperatures >100°C, as decomposition may release toxic fumes (e.g., HCN) .

- Light Sensitivity : Protect from UV light to prevent photo-degradation; amber glass containers recommended .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., unexpected coupling constants in NMR) for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Test in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to rule out solvent-induced shifts .

- Isotopic Labeling : Use <sup>2</sup>H or <sup>13</sup>C-labeled analogs to confirm assignments .

- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA software) .

Q. What strategies optimize regioselectivity during the synthesis of polysubstituted benzonitriles like this compound?

- Methodological Answer :

- Directing Groups : Temporarily install groups (e.g., -NO2) to guide substitution patterns, followed by removal .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 80°C, 30 min, 300 W) .

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions to ensure precise ethyl group placement .

Q. How can computational modeling predict the electronic effects of substituents in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -Cl and -F .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reactivity sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. What experimental approaches resolve conflicting bioactivity data in studies involving this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify false positives .

- Cytotoxicity Assays : Use MTT or LDH assays to distinguish between specific activity and general toxicity .

- Isosteric Replacement : Replace -CN with -COOCH3 to test if bioactivity is nitrile-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。